molecular formula C21H26N4O2 B4614226 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide

Cat. No. B4614226
M. Wt: 366.5 g/mol
InChI Key: MJPLQXAACQNNOY-UHFFFAOYSA-N
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Description

Compounds with complex structures, including pyrazole and isoxazole rings, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are often synthesized and studied for their potential applications in treating various diseases, excluding their drug use, dosage, and side effects as requested.

Synthesis Analysis

The synthesis of pyrazole and isoxazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of a similar compound, N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones, was achieved through intramolecular cyclization and subsequent reactions with arylnitrile oxides under solvothermal conditions, yielding isoxazolines and isoxazoles derivatives (Rahmouni et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the structure of designer drugs with highly substituted pyrazole skeletons was elucidated using NMR spectroscopic and mass spectrometric techniques, highlighting the importance of comparing predicted and observed chemical shifts for accurate structure determination (Girreser et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • Heteroaryldithiocarbazic Acid Derivatives : Research on derivatives showing potential tuberculostatic activity highlighted the importance of molecular structure in biological activity. Planarity and the twist of aromatic rings were studied in compounds like dimethyl and dibenzyl carbonohydrazonodithioate, showing varying degrees of tuberculostatic activity (Szczesio et al., 2012).
  • Carboxamide Derivatives of Benzo[b][1,6]naphthyridines : The synthesis of carboxamide derivatives and their cytotoxic activity against various cancer cell lines were explored. The study involved reactions with primary amines to yield a series of compounds with significant cytotoxic properties (Deady et al., 2003).

Biological Activities and Applications

  • Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : A study on the synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells showed the potential of these derivatives for further investigation in cancer research (Hassan et al., 2014).

Spectroscopic and Structural Analysis

  • Designer Drug Structure Elucidation : The detailed structure elucidation of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton was described, demonstrating the capabilities of NMR spectroscopy and mass spectrometry in identifying complex organic compounds (Girreser et al., 2016).

Liquid Crystals and Luminescent Properties

  • Supramolecular Liquid Crystals : A study reported the development of supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit. These compounds displayed columnar mesophases and luminescent properties, suggesting applications in materials science (Moyano et al., 2013).

properties

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-13(2)10-18-11-19(24-27-18)21(26)22-20-15(4)23-25(16(20)5)12-17-8-6-14(3)7-9-17/h6-9,11,13H,10,12H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLQXAACQNNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide

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